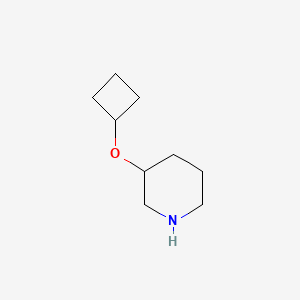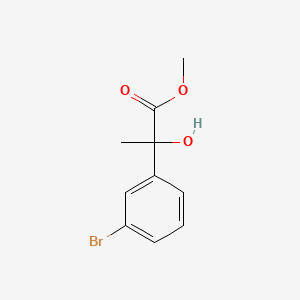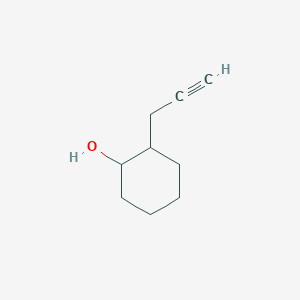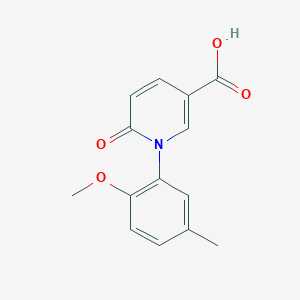
1-(2-Methoxy-5-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Overview
Description
The compound is a pyridine derivative with a carboxylic acid group, a ketone group, and a 2-methoxy-5-methylphenyl group attached. Pyridines are aromatic heterocyclic compounds, similar to benzene but with one CH replaced by a nitrogen atom . The methoxy and methyl groups on the phenyl ring and the carboxylic acid group attached to the pyridine ring could potentially influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the aromatic pyridine and phenyl rings, the polar carboxylic acid and ketone groups, and the ether group in the methoxy substituent .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The carboxylic acid group could participate in acid-base reactions, esterification, and amide formation. The ketone could undergo reactions typical of carbonyl groups, such as nucleophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could result in strong hydrogen bonding, influencing its solubility and boiling point .Scientific Research Applications
Synthesis and Chemical Reactions
- Heterocyclic Derivative Syntheses : This compound is involved in the synthesis of various heterocyclic derivatives like tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives. These syntheses are facilitated by palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes, yielding satisfactory results under specific conditions (Bacchi et al., 2005).
Applications in Fluorescent Labeling
- Fluorescent Labeling Reagent : A derivative of this compound, 6-Methoxy-4-quinolone, exhibits strong fluorescence in a wide pH range, making it a novel fluorophore useful for biomedical analysis. It shows high stability against light and heat, and its derivative has been utilized for the determination of carboxylic acids (Hirano et al., 2004).
X-ray Diffraction Analysis
- X-ray Powder Diffraction Data : The compound has been characterized through X-ray powder diffraction analysis. This kind of analysis provides valuable information on its structural properties, which is crucial in the synthesis of various pharmaceuticals (Wang et al., 2017).
Medical Applications
- Treatment and Nursing Application : A heterocycle compound related to this chemical has been synthesized and applied in the treatment and nursing of children's bronchial pneumonia. Its biological activity was assessed through molecular docking simulation, indicating significant potential in medical applications (Ding & Zhong, 2022).
Antimicrobial Activity
- Antimicrobial Agents : Related quinoline derivatives have been synthesized and screened for their antimicrobial properties. Some compounds have shown significant activity against gram-negative microorganisms and Staphylococcus aureus (Agui et al., 1977).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-6-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-9-3-5-12(19-2)11(7-9)15-8-10(14(17)18)4-6-13(15)16/h3-8H,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJUKTPGZFBEOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2C=C(C=CC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxy-5-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6-Methoxybenzo[d][1,3]dioxol-5-yl)methanamine](/img/structure/B1427923.png)
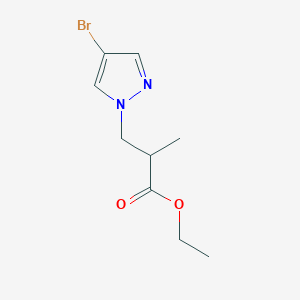
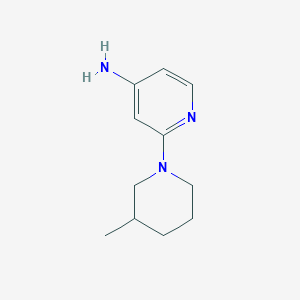
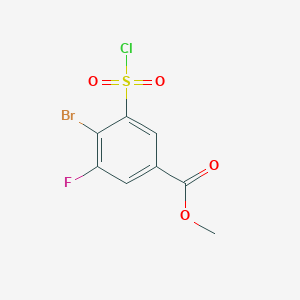
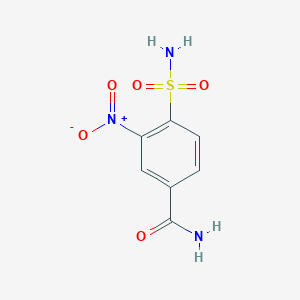
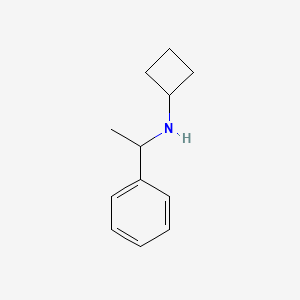
![N-[2-(4-bromophenyl)propan-2-yl]cyclobutanamine](/img/structure/B1427930.png)
![1-{[1,2,3,4]Tetrazolo[1,5-a]pyrazin-5-yl}piperazine](/img/structure/B1427935.png)
![N-[(3-bromophenyl)methyl]cyclobutanamine](/img/structure/B1427936.png)
![{[1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]methyl}amine](/img/structure/B1427937.png)

